molecular formula C5H5Cl2N3O2 B2780052 methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate CAS No. 797022-04-9

methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2780052
CAS No.: 797022-04-9
M. Wt: 210.01
InChI Key: UQLJFHOEIHVNIK-UHFFFAOYSA-N
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Description

Its structure features a 1,2,4-triazole ring substituted with two chlorine atoms at positions 3 and 5, linked to a methyl acetate group via a methylene bridge. This compound is commercially available (e.g., from Shanghai PI Chemicals Ltd. under product code PI-19041) with 95% purity and CAS number 106535-16-4 .

Properties

IUPAC Name

methyl 2-(3,5-dichloro-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJFHOEIHVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted triazole derivatives.

    Hydrolysis: 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced triazole derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to various biological targets, which can result in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents on the triazole ring or modifications to the ester group. Below is a detailed comparison:

Substituent Variations on the Triazole Ring

(a) 3,5-Dibromo-1H-1,2,4-Triazole Derivatives
  • Compound : (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS: MFCD26381814)
    • Molecular Formula : C₄H₃Br₂N₃O₂
    • Substituents : Bromine atoms at positions 3 and 5; acetic acid group.
    • Applications : Used as intermediates in organic synthesis, particularly for brominated heterocycles .
    • Key Difference : Bromine substituents confer higher molecular weight (341.00 g/mol) compared to the dichloro analog (MW: ~220.03 g/mol) .
(b) 3,5-Dimethyl-1H-1,2,4-Triazole Derivatives
  • Compound : 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS: 1187927-35-0)
    • Molecular Formula : C₆H₁₀ClN₃O₂
    • Substituents : Methyl groups at positions 3 and 5; hydrochloride salt form.
    • Applications : Likely used in medicinal chemistry due to enhanced solubility from the hydrochloride counterion .
    • Key Difference : Methyl groups reduce electronegativity compared to halogens, altering reactivity in nucleophilic substitutions .

Ester Group Modifications

  • Compound : Tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS: 1240569-94-1)
    • Molecular Formula : C₈H₁₁Br₂N₃O₂
    • Substituents : Tert-butyl ester instead of methyl ester.
    • Applications : The bulky tert-butyl group improves stability under acidic conditions, making it suitable for stepwise syntheses .
    • Key Difference : Tert-butyl esters are typically more hydrolytically stable than methyl esters, affecting degradation profiles .

Comparative Data Table

Compound Name Molecular Formula Substituents (Triazole) Ester Group Molecular Weight (g/mol) Key Applications
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate C₅H₅Cl₂N₃O₂ Cl, Cl Methyl ~220.03 Agrochemical intermediates
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ Br, Br Acetic acid 341.00 Brominated heterocycle synthesis
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₆H₁₀ClN₃O₂ CH₃, CH₃ Hydrochloride 199.62 Medicinal chemistry
Tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate C₈H₁₁Br₂N₃O₂ Br, Br Tert-butyl 341.00 Stable intermediates

Biological Activity

Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a synthetic compound belonging to the triazole class of chemicals. Its unique structure, characterized by the presence of two chlorine atoms on the triazole ring and a methyl ester group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H5Cl2N3O2C_5H_5Cl_2N_3O_2, with a molecular weight of approximately 210.02 g/mol. The compound features a five-membered triazole ring with dichloro substitutions at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity.

This compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, the compound disrupts membrane integrity and function in fungal cells.

Case Studies and Research Findings

Several studies have investigated the antifungal activity of this compound:

  • Antifungal Efficacy Against Candida spp.:
    A study assessed the minimal inhibitory concentration (MIC) of various triazole derivatives against Candida albicans. This compound demonstrated significant antifungal activity with an MIC comparable to established antifungal agents like fluconazole (FLC) .
    CompoundMIC (µg/mL)
    This compound0.020
    Fluconazole (FLC)0.020
  • Selectivity and Toxicity:
    The selectivity index (SI), which measures the safety profile of compounds relative to their efficacy, was evaluated using human fetal lung fibroblast (MRC-5) cells. The cytotoxicity of this compound was found to be lower than that of other triazole derivatives .
    CompoundIC50 (µM)
    This compound>100
    Ketoconazole (KTC)69.1

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substitutions on the triazole ring or variations in the ester moiety can enhance or diminish its antifungal potency. For instance:

  • Chlorine Substitutions: The presence of chlorine atoms at specific positions enhances binding affinity to CYP51.

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